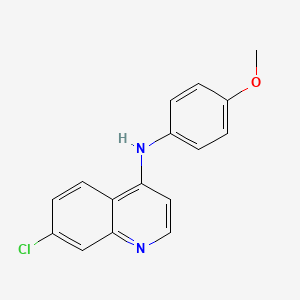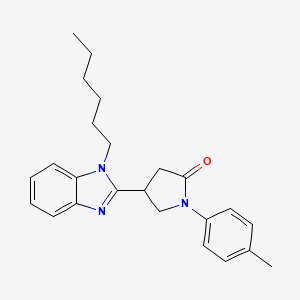![molecular formula C19H17N3O4 B11057661 2-{3-[amino(oxo)acetyl]-1H-indol-1-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11057661.png)
2-{3-[amino(oxo)acetyl]-1H-indol-1-yl}-N-(3-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-[2-(3-METHOXYANILINO)-2-OXOETHYL]-1H-INDOL-3-YL}-2-OXOACETAMIDE is a complex organic compound that features an indole core structure. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry . This compound, with its unique structural features, holds potential for various applications in scientific research and industry.
Preparation Methods
The synthesis of 2-{1-[2-(3-METHOXYANILINO)-2-OXOETHYL]-1H-INDOL-3-YL}-2-OXOACETAMIDE involves multiple steps, typically starting with the preparation of the indole core. The synthetic route may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving cyclization reactions.
Attachment of the Methoxyaniline Group:
Formation of the Oxoethyl Group: This can be done via acylation reactions using appropriate reagents and conditions.
Final Assembly: The final step involves the coupling of the intermediate products to form the target compound.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using scalable and cost-effective processes .
Chemical Reactions Analysis
2-{1-[2-(3-METHOXYANILINO)-2-OXOETHYL]-1H-INDOL-3-YL}-2-OXOACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-{1-[2-(3-METHOXYANILINO)-2-OXOETHYL]-1H-INDOL-3-YL}-2-OXOACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules and studying reaction mechanisms.
Biology: The compound can be used to study biological pathways and interactions due to its structural similarity to natural indole derivatives.
Medicine: It holds potential for developing new therapeutic agents, particularly in the fields of oncology and neurology.
Industry: The compound can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{1-[2-(3-METHOXYANILINO)-2-OXOETHYL]-1H-INDOL-3-YL}-2-OXOACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. For example, it could inhibit cytokinin oxidase/dehydrogenase, affecting plant growth and development .
Comparison with Similar Compounds
Similar compounds to 2-{1-[2-(3-METHOXYANILINO)-2-OXOETHYL]-1H-INDOL-3-YL}-2-OXOACETAMIDE include:
2-[(2-methoxyanilino)methylidene]-3-methyl-1-oxo-4-pyrido[1,2-a]benzimidazolecarbonitrile: This compound shares the methoxyaniline group and has similar biological activities.
Quinazolinone Derivatives: These compounds also exhibit diverse biological activities and are used in medicinal chemistry.
The uniqueness of 2-{1-[2-(3-METHOXYANILINO)-2-OXOETHYL]-1H-INDOL-3-YL}-2-OXOACETAMIDE lies in its specific structural features and the potential for targeted applications in various fields.
Properties
Molecular Formula |
C19H17N3O4 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-[1-[2-(3-methoxyanilino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide |
InChI |
InChI=1S/C19H17N3O4/c1-26-13-6-4-5-12(9-13)21-17(23)11-22-10-15(18(24)19(20)25)14-7-2-3-8-16(14)22/h2-10H,11H2,1H3,(H2,20,25)(H,21,23) |
InChI Key |
OPWUJYOUWSGLGW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S,5R)-8-oxo-N-(4-sulfamoylphenyl)-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B11057583.png)
![N-(3-chloro-4-fluorophenyl)-N~2~-{[4-(propan-2-yl)phenyl]carbonyl}leucinamide](/img/structure/B11057589.png)
![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N-(5-{4-[(4-pyridylmethyl)amino]-3-isothiazolyl}-1,3,4-oxadiazol-2-YL)amine](/img/structure/B11057593.png)
![4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(3-hydroxypropyl)-5-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11057595.png)
![5-(1,3-benzodioxol-5-yl)-4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11057599.png)
![6-(3-Bromophenyl)-3-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11057602.png)
![Methyl 2-[(methylsulfonyl)-4-nitro-2-phenoxyanilino]acetate](/img/structure/B11057608.png)
![3-(2-chlorobenzyl)-6-(3-methyl-1-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11057621.png)
![5-([(4-Methoxyphenyl)amino]methyl)-2-(propan-2-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one](/img/structure/B11057628.png)
![3-[3-(2-Chloro-5-fluorophenyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-pyrazole](/img/structure/B11057631.png)

![6-bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]-3-ethylquinazoline-2,4(1H,3H)-dione](/img/structure/B11057643.png)
